N~4~,N~5~-DICYCLOHEPTYL-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Overview
Description
N,N’-dicycloheptyl-1-methyl-1H-pyrazole-4,5-dicarboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dicycloheptyl-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the reaction of pyrazole-3,4-dicarboxylic acid with cycloheptylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N,N’-dicycloheptyl-1-methyl-1H-pyrazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide groups to amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: N,N’-dicycloheptyl-1-methyl-1H-pyrazole-4,5-dicarboxamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents .
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, N,N’-dicycloheptyl-1-methyl-1H-pyrazole-4,5-dicarboxamide is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of N,N’-dicycloheptyl-1-methyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biological pathway it controls. This inhibition can lead to various therapeutic effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
- N,N’-dicycloheptyl-1-methyl-1H-pyrazole-3,4-dicarboxamide
- N,N’-dicycloheptyl-1-methyl-1H-pyrazole-5,6-dicarboxamide
- N,N’-dicycloheptyl-1-methyl-1H-pyrazole-2,3-dicarboxamide
Uniqueness: N,N’-dicycloheptyl-1-methyl-1H-pyrazole-4,5-dicarboxamide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-N,4-N-di(cycloheptyl)-2-methylpyrazole-3,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-24-18(20(26)23-16-12-8-4-5-9-13-16)17(14-21-24)19(25)22-15-10-6-2-3-7-11-15/h14-16H,2-13H2,1H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKPHLDZBIWXPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2CCCCCC2)C(=O)NC3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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